2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate
Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a unique structure combining an indole moiety with a pyridine ring, which could contribute to its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indole Moiety: Starting from an appropriate precursor, such as 2-nitrotoluene, the indole ring can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable pyridine derivative.
Esterification: The final step may involve esterification to form the carboxylate ester linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-bromopyridine-3-carboxylate: Similar structure with a bromine atom instead of chlorine.
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-fluoropyridine-3-carboxylate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate lies in its specific combination of functional groups and ring structures, which could confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-15-12(5-3-8-18-15)16(21)22-10-14(20)19-9-7-11-4-1-2-6-13(11)19/h1-6,8H,7,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMVXXUOYZYXGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC(=O)C3=C(N=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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